![molecular formula C10H11N3S2 B1299316 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine CAS No. 626220-21-1](/img/structure/B1299316.png)
3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under catalytic conditions. For instance, substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives were synthesized from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones using sodium hydride as a catalyst in THF . Similarly, the title compound in was synthesized by reacting 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde, indicating that the synthesis of such compounds often involves the formation of a new carbon-sulfur bond and can be facilitated by the presence of a methylsulfanyl group.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can engage in various intermolecular interactions. For example, the crystal structure of a related compound showed the presence of S⋯O close contact and NH⋯N hydrogen bonds, which can influence the overall molecular conformation and stability . The planarity of the molecule, as observed in , can be a result of intramolecular hydrogen bonding, which is a common feature in such compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in a variety of chemical reactions. The presence of amino and sulfanyl groups in these molecules provides reactive sites for further functionalization. For instance, the electrochemical synthesis of disulfides described in involves an electrooxidation process, indicating that the thiadiazole moiety can undergo redox reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's electron distribution, polarity, and ability to form hydrogen bonds. These properties are crucial for the biological activity of the compounds, as seen in the antidiabetic activity of certain derivatives and the antimicrobial activity of novel sulfides and sulfones . The planarity of the molecule, as well as the presence of intramolecular hydrogen bonds, can also affect the compound's crystal packing and solubility .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Compounds with the thiadiazole nucleus, such as 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine, are increasingly recognized for their pharmacological significance. The versatility of the thiadiazole scaffold allows for the introduction of various bioactive moieties, leading to the creation of new potential medicinal agents. For example, a series of novel 2-methyl-3-(1’3’4-thiadiazol-2-yl)-4-(3H) quinazolinones have shown antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting the antimicrobial potential of thiadiazole derivatives (Tiwary et al., 2016).
Organic Optoelectronics
The structural framework of thiadiazole-based compounds, including benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, has been explored for applications in organic optoelectronics. These materials are noted for their open-shell biradical nature and have been suggested for future research directions in optoelectronic device development (Tam & Wu, 2015).
Antioxidant and Anti-inflammatory Agents
Research focused on benzofused thiazole derivatives indicates their potential as antioxidant and anti-inflammatory agents. The in vitro evaluation of these compounds for antioxidant and anti-inflammatory activities showcases the therapeutic potential of thiazole analogs in managing oxidative stress and inflammation (Raut et al., 2020).
Synthesis of Heterocyclic Compounds
Thiadiazole derivatives are integral to the synthesis of a wide range of heterocyclic compounds, serving as precursors or intermediates in chemical reactions. This versatility underpins their importance in organic synthesis, where they contribute to the development of novel compounds with potential biological activities (Abdel-Wahab, 2017).
Biological Activities
A broad spectrum of biological activities is associated with 1,3,4-thiadiazole derivatives, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This highlights the pharmacological significance of thiadiazole-based compounds and their potential as lead compounds in drug discovery (Mishra et al., 2015).
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-4-2-3-5-8(7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFYVOUPMNLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
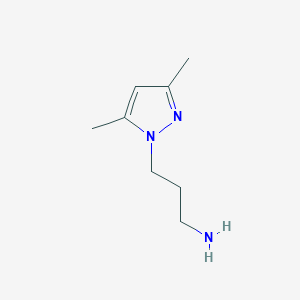
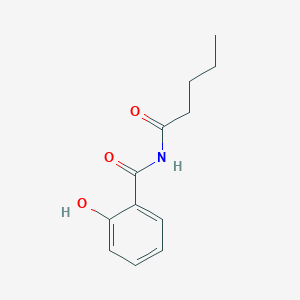
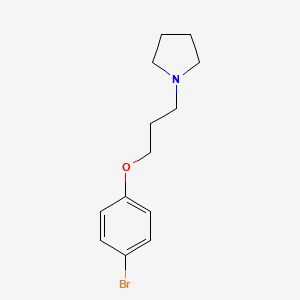


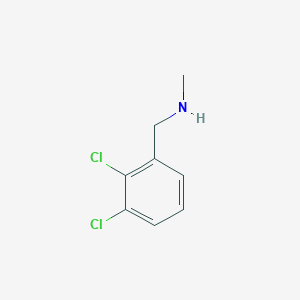
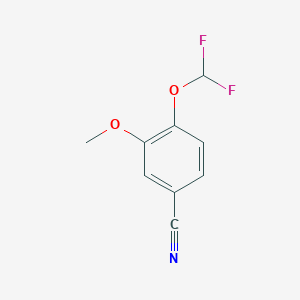
![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)


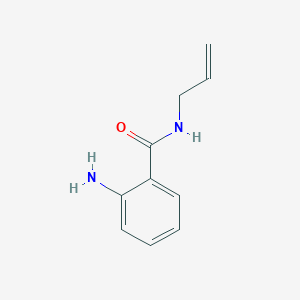
![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)